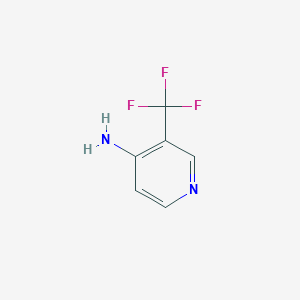

4-Amino-3-(trifluoromethyl)pyridine

説明

4-Amino-3-(trifluoromethyl)pyridine is a significant compound in the field of organic chemistry, known for its versatile applications in synthesizing pharmaceuticals, agrochemicals, and materials. Its unique molecular structure, characterized by the presence of an amino group and a trifluoromethyl group attached to a pyridine ring, contributes to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of this compound involves novel strategies, such as the C-F bond cleavage protocol, allowing for the creation of poly-substituted pyridines under metal-free conditions. Chen et al. (2010) detailed a domino process that efficiently produces 2,6-disubstituted 4-amino pyridines, showcasing the method's utility in supplementing pyridine synthesis (Chen et al., 2010).

Molecular Structure Analysis

Studies on the molecular and crystal structures of related compounds provide insights into the structural variability influenced by ligand ratios, anions, hydrogen bonding, and π-stacking. Feazell et al. (2006) explored the structural motifs of silver(I) complexes with 4-(aminomethyl)pyridine, demonstrating the impact of these factors on the final structures (Feazell, Carson, & Klausmeyer, 2006).

Chemical Reactions and Properties

The compound participates in diverse chemical reactions, underpinning its significance in organic synthesis. For instance, the acylation of related pyrrolidine diones to synthesize 3-acyltetramic acids showcases its reactivity and potential for generating complex molecules (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, thermal stability, and optical transparency, have been extensively studied. Wang et al. (2008) synthesized fluorinated pyridine-bridged aromatic poly(ether-imide)s, highlighting the material's excellent thermal properties and optical transparency (Wang, Li, Gong, Ma, & Yang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in complex reaction mechanisms, underscore its utility in organic synthesis. The compound's ability to undergo nucleophilic substitution and facilitate the synthesis of complex structures is notable, as illustrated by research on its reactivity and functionalization potential (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

科学的研究の応用

Agricultural and Medicinal Products from Amino-Triazoles

Amino-1,2,4-triazoles, which share structural similarities with 4-amino-3-(trifluoromethyl)pyridine, are extensively used in the fine organic synthesis industry. These compounds serve as basic raw materials for producing a wide range of agricultural and medical products. In agriculture, they are used to manufacture various insecticides, fungicides, plant growth regulators, and inhibitors of nitrogen fertilizer nitrification. Medicinally, they form the basis for creating drugs with antimicrobial effects against pathogens like Staphylococcus aureus and for cardiological drugs offering anti-ischemic properties (Nazarov et al., 2021).

Catalytic Applications in Organic Synthesis

Pyranopyrimidine scaffolds, which can be derived from structural modifications involving compounds like this compound, highlight the importance of hybrid catalysts in organic synthesis. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of diverse derivatives with significant biological and pharmaceutical applications. Such scaffolds demonstrate the broad applicability and versatility of pyridine derivatives in facilitating complex chemical reactions (Parmar et al., 2023).

Pyridine Derivatives as Corrosion Inhibitors

Quinoline derivatives, structurally related to this compound, are known for their anticorrosive properties. These derivatives effectively protect metallic surfaces against corrosion through the formation of stable chelating complexes, demonstrating the versatility of pyridine compounds beyond their biological applications. This highlights the broad utility of pyridine and its derivatives in industrial applications, including material science and engineering (Verma et al., 2020).

Medicinal and Chemosensing Applications

Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Additionally, their high affinity for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The review by Abu-Taweel et al. emphasizes the critical role of pyridine derivatives in medicinal chemistry and analytical applications, suggesting potential areas for future research and development (Abu-Taweel et al., 2022).

Agrochemical Discovery through Intermediate Derivatization

Pyridine-based compounds are pivotal in the discovery of new agrochemicals, such as fungicides and herbicides. The Intermediate Derivatization Methods offer a novel approach to enhance the efficiency of discovering new lead compounds in agrochemical research. This strategy aims to shorten research phases and adapt quickly to market requirements, underlining the significance of pyridine derivatives in developing new agricultural solutions (Guan et al., 2016).

Safety and Hazards

作用機序

Target of Action

It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients . They are also used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients . They are also used in Suzuki–Miyaura cross-coupling reactions .

Result of Action

It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients .

生化学分析

Biochemical Properties

The biological activities of 4-Amino-3-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of this compound derivatives is in the protection of crops from pests .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound exhibits stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound interacts with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGVPKVELUYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382313 | |

| Record name | 3-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387824-61-5 | |

| Record name | 4-Amino-3-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)